1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol
CAS No.:
Cat. No.: VC10435696
Molecular Formula: C11H12BrN3O
Molecular Weight: 282.14 g/mol
* For research use only. Not for human or veterinary use.
![1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol -](/images/structure/VC10435696.png)
Molecular Formula | C11H12BrN3O |
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Molecular Weight | 282.14 g/mol |
IUPAC Name | 1-[(6-bromoquinazolin-4-yl)amino]propan-2-ol |
Standard InChI | InChI=1S/C11H12BrN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) |
Standard InChI Key | FREOYAOHSYZQBO-UHFFFAOYSA-N |
SMILES | CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O |
Canonical SMILES | CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O |
1. Overview of Quinazoline Derivatives
Quinazoline derivatives are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.
General Features:
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Quinazoline derivatives often serve as scaffolds for designing bioactive molecules.
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Substituents on the quinazoline core can significantly influence biological activity, solubility, and pharmacokinetics.
2. Potential Relevance of 6-Bromoquinazoline Derivatives
The inclusion of a bromine atom at the 6-position of the quinazoline ring introduces unique electronic and steric effects that can enhance interactions with biological targets. Bromine is known to improve binding affinity in drug-receptor interactions due to its polarizability.
Example Applications:
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Antimicrobial Activity: Studies on brominated quinazoline derivatives have demonstrated efficacy against bacterial and fungal strains by targeting enzymes or disrupting cellular processes .
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Anticancer Potential: Substituted quinazolines, including brominated variants, have shown promise as inhibitors of tyrosine kinases, which are crucial in cancer progression .
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Antitubercular Agents: Some aminoquinazolinones exhibit activity against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
3. Hypothetical Role of "1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol"
Although specific data about this compound is unavailable, its structure suggests potential applications:
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Pharmacophore Design: The combination of a 6-bromoquinazoline core with an amino-propanol side chain may enable dual functionality:
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Targeting hydrophobic pockets in enzymes or receptors.
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Improving water solubility due to the hydroxyl group.
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Biological Activity: The amino group could facilitate hydrogen bonding with biological targets, while the bromine atom might enhance lipophilicity and membrane permeability.
4. Research Gaps and Future Directions
Given the lack of direct studies on "1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol," further research should focus on:
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Synthesis and Characterization:
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Developing efficient synthetic routes for this compound.
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Characterizing its physicochemical properties (e.g., melting point, solubility).
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Biological Evaluation:
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Testing for antimicrobial, anticancer, or other therapeutic activities.
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Conducting structure–activity relationship (SAR) studies to optimize efficacy.
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Computational Modeling:
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Using molecular docking to predict interactions with potential biological targets.
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Assessing pharmacokinetic properties through ADME (absorption, distribution, metabolism, excretion) profiling.
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